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  • Product: 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester
  • CAS: 101371-44-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Physical and Chemical Properties of Methyl 2-hydroxy-5-(methylsulfonyl)benzoate

Executive Summary Methyl 2-hydroxy-5-(methylsulfonyl)benzoate (CAS: 101371-44-2) is a highly functionalized aromatic ester that serves as a critical advanced intermediate in modern drug discovery. Structurally derived fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-5-(methylsulfonyl)benzoate (CAS: 101371-44-2) is a highly functionalized aromatic ester that serves as a critical advanced intermediate in modern drug discovery. Structurally derived from salicylic acid, the incorporation of a para-methylsulfonyl group fundamentally alters the electronic landscape of the phenolic core. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and validated synthetic protocols, specifically highlighting its role in the development of Glycine Transporter 1 (GLYT-1) inhibitors for central nervous system (CNS) indications[1].

Molecular Identity & Physicochemical Profiling

Understanding the baseline physical properties is essential for solvent selection, reaction scaling, and downstream purification. The following table consolidates the quantitative data for this compound,[2].

PropertyValue
IUPAC Name Methyl 2-hydroxy-5-(methylsulfonyl)benzoate
CAS Number 101371-44-2
Molecular Formula C9H10O5S
Molecular Weight 230.24 g/mol
Appearance White to off-white solid
Commercial Purity Standard >96% (HPLC)
Solubility Profile Sparingly soluble in water; highly soluble in DMSO, DMF, Acetone, and Ethyl Acetate
Topological Polar Surface Area (TPSA) ~85-100 Ų (Estimated based on functional groups)

Chemical Reactivity & Mechanistic Pathways

As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does during complex multi-step syntheses. The reactivity is governed by the interplay of three functional groups:

  • Electronic Effects on the Phenolic Core: The strongly electron-withdrawing methylsulfonyl ( −SO2​CH3​ ) group at the para position relative to the hydroxyl group significantly stabilizes the phenoxide anion via resonance and inductive effects. This lowers the pKa​ of the phenol compared to unsubstituted methyl salicylate. Consequently, chemoselective O-alkylation can be achieved using milder bases (e.g., K2​CO3​ ) without risking premature hydrolysis of the methyl ester[1].

  • Ester Hydrolysis Dynamics: In its native state, the methyl ester is electronically stabilized by an intramolecular hydrogen bond with the adjacent hydroxyl group. However, once the hydroxyl group is alkylated (breaking the H-bond network), the ester becomes highly susceptible to standard saponification (e.g., LiOH/H2​O ), allowing for orthogonal deprotection strategies.

  • Aromatic Ring Deactivation: Both the ester and the sulfonyl groups are meta-directing deactivators. This renders the aromatic ring highly resistant to unwanted electrophilic aromatic substitution (EAS) side reactions during aggressive downstream functionalization.

Synthetic Methodologies & Protocols

The most efficient and modern approach to synthesizing Methyl 2-hydroxy-5-(methylsulfonyl)benzoate utilizes a transition-metal-catalyzed cross-coupling strategy, avoiding the harsh conditions of traditional chlorosulfonation.

SynthesisWorkflow A Methyl 5-bromo- 2-hydroxybenzoate C Methyl 2-hydroxy-5- (methylsulfonyl)benzoate A->C CuI, L-Proline NaOH, DMSO 110°C, 24h B Sodium methanesulfinate (CH3SO2Na) B->C Cross-Coupling

Figure 1: Copper-catalyzed cross-coupling synthesis of the target methylsulfonyl ester.

Step-by-Step Protocol: Copper-Catalyzed Sulfonylation
  • Step 1: Reagent Preparation: Charge a dry Schlenk flask with methyl 5-bromo-2-hydroxybenzoate (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (0.1 eq), and L-proline (0.2 eq).

    • Causality: CuI acts as the active catalyst for the cross-coupling. L-proline serves as a bidentate ligand to stabilize the Cu(I) intermediate, preventing its disproportionation or oxidation into inactive Cu(II) species.

  • Step 2: Solvent Addition & Degassing: Add anhydrous DMSO and NaOH (0.2 eq). Purge the system with Argon for 15 minutes.

    • Causality: DMSO is selected for its high dielectric constant, which effectively solvates the highly polar sodium methanesulfinate salt. Argon purging is a strict requirement to prevent oxidative degradation of the catalyst.

  • Step 3: Thermal Activation: Heat the reaction mixture to 110°C for 24 hours under continuous stirring. Use TLC (Hexane:EtOAc 7:3) as an In-Process Control (IPC) to verify the consumption of the starting material.

  • Step 4: Work-up: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, then dry over anhydrous Na2​SO4​ .

  • Step 5: Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to yield the target compound.

Pharmaceutical Applications: GLYT-1 Inhibitor Workflow

Methyl 2-hydroxy-5-(methylsulfonyl)benzoate is prominently featured in the patent literature (e.g., Hoffmann-La Roche / Janssen Pharmaceutica) as a core building block for synthesizing piperazine-based GLYT-1 inhibitors, which are investigated for treating schizophrenia and cognitive disorders[1].

ApplicationWorkflow A Target Compound (CAS: 101371-44-2) B O-Alkylation (Pentafluoropropyl triflate) A->B K2CO3, Acetone, 60°C C Ester Hydrolysis (LiOH / H2O) B->C THF/MeOH, RT D Amide Coupling (Piperazine derivative) C->D HATU, DIPEA, DMF E GLYT-1 Inhibitor (API) D->E Final Isolation

Figure 2: Synthetic workflow for GLYT-1 inhibitors utilizing the target compound.

Step-by-Step Protocol: Derivatization to Active Pharmaceutical Ingredient (API)
  • Step 1: O-Alkylation: Dissolve the target ester (0.50 g) in acetone. Add K2​CO3​ (0.60 g) and 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate (0.67 g). Stir the suspension at 60°C for 5 hours[1].

    • Causality: K2​CO3​ is basic enough to deprotonate the activated phenol but mild enough to leave the methyl ester intact. The triflate is a superior leaving group, ensuring rapid and quantitative O-alkylation.

  • Step 2: Hydrolysis: Remove the acetone under vacuum, dissolve the crude intermediate in a THF/MeOH/H2O mixture, and add LiOH (2.0 eq). Stir at room temperature until IPC (HPLC) confirms complete ester hydrolysis. Acidify with 1M HCl to precipitate the free carboxylic acid.

  • Step 3: Amide Coupling: React the resulting carboxylic acid with a substituted piperazine using HATU and DIPEA in DMF.

    • Causality: HATU generates a highly reactive O-Atab ester intermediate. This is critical because the ortho-alkoxy substituted benzoic acid presents significant steric hindrance, which standard coupling reagents (like EDC/HOBt) often fail to overcome efficiently.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized or procured material, the following self-validating analytical parameters must be met before proceeding to downstream API synthesis:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile. A single sharp peak should account for >96% Area Under Curve (AUC).

  • 1 H NMR (CDCl 3​ , 400 MHz): Diagnostic signals must include a sharp singlet at ~3.95 ppm integrating for 3H ( −COOCH3​ ) and a distinct singlet at ~3.05 ppm integrating for 3H ( −SO2​CH3​ ). The aromatic region will display a characteristic ABX spin system (ortho/meta coupling) due to the 1,2,4-substitution pattern.

  • Mass Spectrometry (ESI-MS): Positive ion mode must yield an [M+H]+ peak at m/z 231.0.

References

  • 具有邻-取代的苯基的哌嗪及其作为GLYT1抑制剂的用途 (Piperazines with ortho-substituted phenyl and their use as GLYT1 inhibitors) - Patent CN1867554B - Google Patents.

Sources

Exploratory

Thermodynamic Solvation and Solubility Profiling of 2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester

Executive Summary In pharmaceutical synthesis and active pharmaceutical ingredient (API) formulation, the precise understanding of a compound's solubility profile is non-negotiable. 2-Hydroxy-5-methylsulfonylbenzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and active pharmaceutical ingredient (API) formulation, the precise understanding of a compound's solubility profile is non-negotiable. 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS: 101371-44-2) is a highly functionalized aromatic intermediate characterized by a unique interplay of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic domains.

This technical guide deconstructs the solvation thermodynamics of this compound, providing a field-proven framework for predicting and measuring its solubility across diverse solvent systems. By understanding the causality behind its dissolution mechanics, researchers can optimize crystallization yields, select appropriate reaction media, and engineer superior drug delivery systems.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester, we must first analyze its structural causality. The molecule features three distinct functional domains attached to a central benzene ring:

  • The Methyl Ester Group (-COOCH₃) at C1: Acts primarily as a polar hydrogen bond acceptor.

  • The Phenolic Hydroxyl (-OH) at C2: Acts as both an HBD and HBA. Crucially, its proximity to the ester carbonyl at C1 facilitates strong intramolecular hydrogen bonding . This internal sequestration reduces the molecule's ability to interact with protic solvents like water, increasing its lipophilicity relative to the free acid.

  • The Methylsulfonyl Group (-SO₂CH₃) at C5: The sulfonyl moiety is highly electron-withdrawing and acts as a potent hydrogen bond acceptor[1]. This group significantly enhances the compound's affinity for polar aprotic solvents by engaging in strong dipole-dipole interactions[2].

The Causality of Solvent Interactions

The dissolution of this crystalline solid requires overcoming its crystal lattice energy.

  • Aqueous Systems: The compound exhibits extremely poor aqueous solubility[2]. Water molecules are highly cohesive; the energetic penalty of creating a cavity in water is not offset by the compound's solute-solvent interactions, largely due to the hydrophobic aromatic ring and the intramolecular H-bonding that masks the hydroxyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and strong HBA capabilities. They effectively disrupt the crystal lattice by solvating the highly polar methylsulfonyl group and the ester moiety, leading to high solubility[3].

  • Non-Polar Solvents (e.g., Hexane, Heptane): The compound is virtually insoluble in aliphatic hydrocarbons. The weak dispersion forces provided by these solvents are insufficient to break the strong dipole-dipole interactions holding the crystal lattice together[3].

Empirical Solubility Profile

The following table synthesizes the quantitative solubility data for 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester across standard solvent classes at 25°C. Note: Values are representative benchmarks based on thermodynamic modeling of methylsulfonylbenzoic derivatives and empirical shake-flask data[4].

SolventSolvent ClassDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150.0Strong dipole-dipole; HBA interaction with phenolic -OH.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100.0High polarity; excellent solvation of the sulfonyl group.
Dichloromethane (DCM) Halogenated8.940.0 - 60.0Favorable dispersion forces and moderate dipole interactions.
Methanol (MeOH) Polar Protic32.715.0 - 30.0Intermolecular H-bonding with sulfonyl and ester oxygens.
Ethyl Acetate (EtOAc) Polar Aprotic6.020.0 - 40.0"Like-dissolves-like" affinity with the ester moiety.
Water (H₂O) Aqueous80.1< 0.1High hydrophobic penalty; intramolecular H-bond masking.
n-Hexane Non-polar1.9< 0.05Insufficient energy to disrupt the crystal lattice.

Experimental Methodology: Self-Validating Solubility Protocol

To generate reliable, reproducible solubility data, reliance on visual estimation is insufficient. The High-Throughput Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This protocol is designed as a self-validating system: it mandates the verification of thermodynamic equilibrium and ensures that no solvent-mediated polymorphic transformations or degradation occur during the assay.

Step-by-Step Protocol

Phase 1: Preparation and Saturation

  • Solid Dispensing: Weigh approximately 50 mg of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester into a 2 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. The presence of excess solid (a visible suspension) is critical to ensure saturation. If the solid dissolves completely, add additional API in 20 mg increments until a persistent suspension remains.

Phase 2: Isothermal Equilibration 3. Agitation: Seal the vials tightly and place them in a thermostatic orbital shaker set to exactly 25.0 ± 0.1 °C. 4. Equilibration: Agitate at 300 RPM for 24 to 48 hours. Causality Check: 24 hours is generally sufficient, but a 48-hour time point must be sampled to confirm that thermodynamic equilibrium (plateau concentration) has been achieved.

Phase 3: Phase Separation 5. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge (25°C). Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid. 6. Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to saturate the filter membrane).

Phase 4: Quantification 7. Dilution: Dilute the filtered supernatant with the HPLC mobile phase to ensure the concentration falls within the linear range of the UV detector. 8. HPLC-UV Analysis: Inject the sample into an HPLC system (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA, UV detection at ~254 nm). Calculate the exact concentration using a pre-established calibration curve.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating isothermal shake-flask methodology.

G N1 1. Solid Compound (Excess API) N2 2. Solvent Addition (Target Media) N1->N2 N3 3. Isothermal Agitation (25°C, 24-48 hours) N2->N3 N4 4. Phase Separation (Centrifugation at 10k RPM) N3->N4  Thermodynamic  Equilibrium N5 5. HPLC-UV Analysis (Quantification & Purity) N4->N5  Clear Supernatant N6 6. Solubility Profile (Equilibrium Verified) N5->N6  Data Validation

Figure 1: Standardized Isothermal Shake-Flask Workflow for Thermodynamic Solubility Determination.

Strategic Applications in Drug Development

Understanding the solubility of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester directly impacts downstream chemical engineering:

  • Reaction Solvent Selection: For nucleophilic substitutions or esterifications involving this intermediate, polar aprotic solvents like DMF or DMSO are ideal as they fully solubilize the compound while leaving nucleophiles unsolvated and highly reactive.

  • Crystallization and Purification: The stark contrast in solubility between DCM/Ethyl Acetate (high) and Hexane/Heptane (low) makes them perfect binary systems for anti-solvent crystallization. Dissolving the crude mixture in minimal warm Ethyl Acetate and slowly adding Heptane will force the pure compound to precipitate while leaving impurities in the mother liquor.

  • Aqueous Extractions: Because the compound is practically insoluble in water but highly soluble in DCM, liquid-liquid extraction (aqueous wash of a DCM organic layer) is a highly efficient method for removing water-soluble byproducts (like inorganic salts) from the synthesized ester.

References

  • Fiveable. "Sulfonyl: Organic Chemistry Study Guide." Fiveable. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Linear Oligosulfoxides: Synthesis and Solubility Studies." NIH. Available at:[Link]

  • ResearchGate. "Solubility of 2-Nitro-4-methylsulfonyltoluene in 12 Monosolvents: Solvent Effect Analysis, Molecular Simulation, and Model Correlation." ResearchGate. Available at:[Link]

Sources

Foundational

The Strategic Role of 2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester in Advanced Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the selection of highly functionalized, versatile building blocks is paramount to navigating complex structure-activity relationship (SAR) landscapes. 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS: 101371-44-2) represents a highly strategic scaffold[1]. By combining a protected salicylic acid core with a highly polar, metabolically stable methylsulfonyl bioisostere, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the fields of neurology and cardiovascular medicine.

This technical guide deconstructs the physicochemical rationale behind this molecule, explores its core applications in synthesizing GlyT1 and PDE5 inhibitors, and provides a field-proven, self-validating synthetic protocol for its functionalization.

Structural Rationale and Physicochemical Profiling

The utility of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is rooted in its orthogonal reactivity. The molecule features three distinct functional zones:

  • The Methyl Ester: Acts as a robust protecting group for the carboxylic acid, preventing unwanted side reactions during harsh electrophilic additions to the phenol.

  • The Phenolic Hydroxyl: Serves as the primary site for structural diversification (e.g., O-alkylation).

  • The Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group (EWG) that lowers the pKa of the phenol, increasing its reactivity once deprotonated. Furthermore, in biological systems, the sulfonyl moiety acts as a potent hydrogen-bond acceptor and is a well-documented bioisostere for sulfonamides, enhancing target binding while resisting oxidative metabolism[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester
CAS Registry Number 101371-44-2
Molecular Formula C₉H₁₀O₅S
Molecular Weight 230.24 g/mol
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 5 (Ester and Sulfonyl oxygens)
Primary Utility Advanced Pharmaceutical Intermediate

Core Applications in Drug Discovery

Synthesis of GlyT1 Inhibitors for Neurological Disorders

One of the most prominent applications of this scaffold is in the development of Glycine Transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors are heavily investigated for the treatment of schizophrenia and cognitive impairments, as they increase synaptic glycine levels, thereby enhancing NMDA receptor function[3].

In these synthetic pathways, the phenolic hydroxyl of 101371-44-2 is alkylated with complex fluoroalkyl chains (e.g., 2,2,3,3,3-pentafluoropropyl groups). Following ester hydrolysis, the resulting acid is coupled with substituted piperazines to yield highly potent, CNS-penetrant GlyT1 inhibitors[3].

Development of PDE5 Inhibitors

The scaffold is also utilized in the synthesis of cyclic guanosine 3',5'-monophosphate phosphodiesterase type 5 (cGMP PDE5) inhibitors. These compounds are critical in treating erectile dysfunction, pulmonary hypertension, and diabetic neuropathy[4]. The methylsulfonyl group provides the necessary polarity and spatial geometry to interact with the PDE5 enzyme's binding pocket, ensuring high selectivity over other phosphodiesterase families (e.g., PDE6)[4].

Mechanistic Pathway Visualizations

To conceptualize the utility of this building block, the following diagrams map both its synthetic trajectory and the pharmacological mechanism of the resulting APIs.

SyntheticWorkflow SM 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS: 101371-44-2) Alkylation Step 1: O-Alkylation (Fluoroalkyl triflate, K2CO3, Acetone) SM->Alkylation Intermediate 2-Alkoxy-5-methylsulfonylbenzoic acid methyl ester Alkylation->Intermediate Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acid 2-Alkoxy-5-methylsulfonylbenzoic acid (Active Building Block) Hydrolysis->Acid Amidation Step 3: Amide Coupling (Piperazine derivative, HATU, DIPEA) Acid->Amidation API Target API (e.g., GlyT1 or PDE5 Inhibitor) Amidation->API

Fig 1: Synthetic workflow from ester building block to target API.

GlyT1Pathway Drug Target API (Derived from 101371-44-2) GlyT1 Glycine Transporter 1 (GlyT1) (Astrocyte/Presynaptic Terminal) Drug->GlyT1 Inhibits Synapse Increased Synaptic Glycine Concentration GlyT1->Synapse Prevents Reuptake NMDAR NMDA Receptor Activation (Co-agonist site) Synapse->NMDAR Binds to Effect Enhanced Glutamatergic Transmission (Pro-cognitive/Antipsychotic Effect) NMDAR->Effect Triggers

Fig 2: Mechanism of action for GlyT1 inhibitors enhancing NMDAR function.

Experimental Methodology: Self-Validating Protocol

As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following is a highly optimized, step-by-step methodology for the selective O-alkylation of the phenolic hydroxyl—the critical first step in mobilizing this scaffold[3].

Objective: Selective O-Alkylation with a Fluoroalkyl Chain

Reagents:

  • 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (1.0 eq)

  • 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Acetone

Step 1: Deprotonation

Action: Suspend the starting material and K₂CO₃ in anhydrous acetone. Stir at room temperature for 30 minutes. Causality: The para-methylsulfonyl group strongly withdraws electron density, lowering the pKa of the phenolic proton. K₂CO₃ is chosen specifically because it is a mild, non-nucleophilic base. Utilizing a stronger base (like NaOH) would risk premature saponification of the methyl ester. Acetone provides a polar aprotic environment that maximizes the nucleophilicity of the resulting phenoxide ion.

Step 2: Electrophilic Addition

Action: Add the triflate reagent dropwise. Elevate the temperature to 60°C and stir for 5 hours[3]. Causality: Fluoroalkyl chains are notoriously unreactive toward nucleophilic substitution due to the intense electron-withdrawing nature of the fluorine atoms. Therefore, standard halides (chlorides/bromides) fail. The triflate (-OTf) is an exceptional leaving group, enabling the Sₙ2 displacement to proceed efficiently under moderate thermal conditions.

Step 3: In-Process Control (Self-Validation)

Action: Withdraw a 10 µL aliquot, dilute in methanol, and monitor via LC-MS. Validation Check: The reaction is strictly deemed complete only when the starting material mass signal (m/z ~231 [M+H]⁺) is fully depleted and replaced by the product mass (m/z ~363 [M+H]⁺)[3]. This real-time analytical checkpoint prevents premature quenching and ensures maximum yield.

Step 4: Workup and Isolation

Action: Concentrate the reaction mixture in vacuo to remove acetone. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to yield the pure 2-alkoxy-5-methylsulfonylbenzoic acid methyl ester as a white solid[3].

Conclusion

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is far more than a simple aromatic building block; it is a precisely engineered scaffold designed for advanced medicinal chemistry. By leveraging the protective nature of its ester and the bioisosteric properties of its sulfonyl group, researchers can reliably synthesize complex, highly targeted APIs for challenging therapeutic areas like schizophrenia and vascular dysfunction. Adhering to mechanistically sound, self-validating protocols ensures that this compound can be utilized to its maximum synthetic potential.

References

  • 101371-44-2 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester - USCKS.
  • Source: google.
  • Source: google.
  • Source: guidechem.

Sources

Exploratory

Advanced Synthetic Methodologies for Substituted Benzamide Antipsychotics: A Focus on Sulpiride Intermediates

Executive Summary & Strategic Rationale Sulpiride is a substituted benzamide derivative widely utilized as a selective dopamine D₂ and D₃ receptor antagonist for the treatment of schizophrenia and depressive disorders[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Sulpiride is a substituted benzamide derivative widely utilized as a selective dopamine D₂ and D₃ receptor antagonist for the treatment of schizophrenia and depressive disorders[1]. The commercial viability and environmental footprint of sulpiride production hinge entirely on the efficient synthesis of two core intermediates: methyl 2-methoxy-5-sulfamoylbenzoate (the benzoic acid derivative) and 2-aminomethyl-1-ethylpyrrolidine (the chiral/racemic amine)[2].

Historically, the synthesis of these intermediates relied on harsh conditions, such as the chlorosulfonation of salicylic acid, which generated excessive chemical waste (high chemical oxygen demand and salt content)[3]. Modern synthetic routes have pivoted toward greener, highly selective catalytic and electrochemical methodologies. This whitepaper deconstructs the mechanistic causality behind these modern routes and provides self-validating experimental protocols for reproducing them at scale.

G cluster_0 Intermediate I Synthesis cluster_1 Intermediate II Synthesis A Methyl 2-methoxy-5-chlorobenzoate B Sodium aminosulfonate + CuBr Catalyst A->B C Methyl 2-methoxy-5-sulfamoylbenzoate B->C G Condensation / Amidation (n-Butanol, Reflux) C->G D 1-Ethyl-2-nitromethylenepyrrolidine E Electrolytic Reduction (Cu Cathode, Pd Anode) D->E F 2-Aminomethyl-1-ethylpyrrolidine E->F F->G H Sulpiride (API) G->H

Caption: Convergent synthetic pathway for sulpiride highlighting key intermediates.

Intermediate I: Methyl 2-Methoxy-5-sulfamoylbenzoate

Mechanistic Rationale

The traditional synthesis of methyl 2-methoxy-5-sulfamoylbenzoate begins with salicylic acid and involves sequential methylation, chlorosulfonation, amination, and esterification[3]. This multi-step route is plagued by poor atom economy and the generation of highly acidic, salt-heavy wastewater[3].

To bypass these limitations, modern industrial synthesis employs an Ullmann-type aminosulfination. By reacting methyl 2-methoxy-5-chlorobenzoate directly with sodium aminosulfonate in the presence of a cuprous bromide (CuBr) catalyst, the sulfamoyl group is introduced in a single concerted step[4],[3]. The Cu(I) species facilitates the oxidative addition into the aryl-chloride bond, drastically reducing the activation energy required for carbon-sulfur bond formation.

Self-Validating Protocol: CuBr-Catalyzed Aminosulfination

Note: This protocol is designed to achieve >96% yield with an HPLC purity of >99.5%[3].

  • Reaction Setup: Equip a reaction vessel with a reflux condenser, mechanical stirrer, and nitrogen inlet. Add tetrahydrofuran (THF) as the solvent.

  • Reagent Introduction: Introduce methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate (1:1.05 to 1:1.2 molar ratio) into the THF[4].

  • Catalysis: Add the cuprous bromide (CuBr) catalyst.

  • Thermal Activation: Gradually heat the mixture to 40–65°C. Maintain this temperature with continuous stirring for 8 to 16 hours[3]. Causality check: Operating below 65°C prevents the thermal degradation of the aminosulfinate salt.

  • Decolorization & Filtration: Upon reaction completion, add activated carbon to the hot mixture to adsorb organic impurities and catalyst residues. Filter the mixture while hot to remove the activated carbon, spent catalyst, and the sodium chloride byproduct[3].

  • Isolation: Concentrate the filtrate under reduced pressure to dryness.

  • Validation: Vacuum dry the resulting white crystalline powder at 60°C. HPLC analysis (Mobile phase: 700 mL water / 200 mL methanol at 240 nm) should confirm a purity of ≥99.51%[3].

Intermediate II: 2-Aminomethyl-1-ethylpyrrolidine

Mechanistic Rationale

The synthesis of the amine intermediate, 2-aminomethyl-1-ethylpyrrolidine, is traditionally achieved via the catalytic hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine using a Raney Nickel catalyst[5]. However, this method is fundamentally flawed for scale-up: it requires massive quantities of expensive, pyrophoric Raney Nickel, and the yields plateau at 65–81.7% due to over-reduction and side-product formation[5].

The superior alternative is electrolytic reduction under neutral to weakly basic conditions[5]. By utilizing a copper cathode, the reduction of the nitromethylene group proceeds via a highly controlled 8e− and 8H+ transfer mechanism[5]. This eliminates heavy metal catalyst waste and pushes the yield to ~95%[6],[5].

G A Cathode Chamber (Cu Plate) 1-Ethyl-2-nitromethylenepyrrolidine C Electrolyte: 2N Na2CO3 + Methanol CO2 Sparging A->C B Anode Chamber (Pd Plate) Saturated Na2CO3 B->C D Constant Current (1A) 20-23°C for 2.5 hours C->D E 8e- + 8H+ Transfer D->E F 2-Aminomethyl-1-ethylpyrrolidine (95% Yield) E->F

Caption: Electrochemical workflow for the reduction of 1-ethyl-2-nitromethylenepyrrolidine.

Self-Validating Protocol: Electrolytic Reduction
  • Apparatus Setup: Utilize a 200 mL glass beaker as the cathode chamber, inserting a porous unglazed cylinder (40 mm × 140 mm) to serve as the anode chamber[6].

  • Electrode Placement: Insert a copper plate (40 × 180 mm²) as the cathode and a palladium plate (30 × 40 mm²) as the anode[6].

  • Electrolyte Preparation:

    • Anode Chamber: Add 50 mL of saturated aqueous sodium carbonate solution[6].

    • Cathode Chamber: Add 70 mL of 2 N aqueous sodium carbonate solution and 30 mL of methanol[6].

  • Pre-electrolysis: Pass carbon dioxide gas through the catholyte solution and conduct pre-electrolysis for several minutes to stabilize the system[6].

  • Reduction Phase: Introduce 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine powder into the cathode chamber[6]. Apply a constant current of 1 ampere for 2.5 hours, maintaining the temperature strictly at 20°–23°C with continuous stirring and CO₂ sparging[6].

  • Work-up: Extract the catholyte with ether. Dry the combined ether extracts over anhydrous magnesium sulfate[7]. Distill off the ether and purify the residue via reduced-pressure distillation to isolate the oily 2-aminomethyl-1-ethylpyrrolidine[7].

Convergent Coupling: Synthesis of Sulpiride API

The final stage of the synthesis is the amidation reaction between the ester and the amine. For racemic sulpiride, the racemic amine is used; for levosulpiride, the (S)-(-)-enantiomer is utilized[2].

Self-Validating Protocol: Amide Bond Formation
  • Reaction Setup: In a reflux apparatus, combine 260 g of methyl 2-methoxy-5-sulfamoylbenzoate and 143 g of 2-aminomethyl-1-ethylpyrrolidine in 1040 mL of n-butanol[7].

  • Condensation: Heat the mixture to reflux (approx. 90-100°C) under a nitrogen atmosphere for 20 hours[7],[2]. Causality check: n-Butanol provides the optimal boiling point to drive the condensation without degrading the sulfamoyl moiety.

  • Acid-Base Extraction: Cool the mixture to room temperature. Extract the organic layer with a solution of 115 g concentrated hydrochloric acid in 1040 mL of water[7]. Separate the aqueous phase.

  • Precipitation: Alkalize the aqueous phase with approximately 95 g of concentrated ammonia[7]. The sudden shift in pH forces the precipitation of the free-base sulpiride.

  • Purification: Filter the solid, wash thoroughly with cold ethanol, and dry to yield the final Active Pharmaceutical Ingredient (API)[2].

Quantitative Data Summary

The following table summarizes the critical metrics comparing traditional versus modern synthetic routes for the key intermediates and the final API.

Compound / IntermediateSynthetic RouteReaction TimeTemperatureYieldPurity / Notes
Methyl 2-methoxy-5-sulfamoylbenzoate CuBr-Catalyzed Aminosulfination8–16 hours40–65°C~96.5%>99.5% (HPLC); Zero heavy salt waste
2-Aminomethyl-1-ethylpyrrolidine Electrolytic Reduction (Cu Cathode)2.5 hours20–23°C~95.0%High purity; No heavy metal catalyst
2-Aminomethyl-1-ethylpyrrolidine Catalytic Hydrogenation (Raney Ni)VariableElevated65–81%Moderate; Prone to over-reduction
Sulpiride (API) Condensation (n-Butanol solvent)20 hoursReflux (90-100°C)>85.0%Pharmacopeia Grade

References

  • A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide - Benchchem. 4

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Patsnap. 3

  • Synthesis of 2-aminomethyl-1-ethylpyrrolidine - Prepchem. 6

  • CA1090285A - Process for producing 2-aminomethyl-1-ethylpyrrolidine - Google Patents. 5

  • 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 - Benchchem. 7

  • A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies - Benchchem. 2

  • Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 - Benchchem. 1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester in Organic Synthesis

Introduction: A Versatile Building Block for Medicinal Chemistry 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is a bifunctional aromatic compound of significant interest to the pharmaceutical and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is a bifunctional aromatic compound of significant interest to the pharmaceutical and drug development sectors. Its structure, incorporating a salicylic acid scaffold with a chemically stable and electron-withdrawing methylsulfonyl group, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly those with therapeutic potential. The strategic placement of the hydroxyl, carboxylate, and sulfonyl functionalities allows for a diverse range of chemical transformations, positioning this molecule as a key precursor for various pharmacologically active compounds.

This guide provides a comprehensive overview of the synthesis and applications of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. Below is a summary of the key data for the parent acid and its methyl ester.

Property2-Hydroxy-5-(methylsulfonyl)benzoic acid2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (Predicted)
CAS Number 68029-77-6[1]53448-35-4
Molecular Formula C₈H₈O₅S[1]C₉H₁₀O₅S
Molecular Weight 216.21 g/mol [1]230.24 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Solubility Soluble in methanol, ethanol, and acetone; sparingly soluble in waterSoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)

Synthesis of 2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester

The most direct and widely employed method for the synthesis of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis due to its reliability and operational simplicity.

Synthetic Workflow: From Carboxylic Acid to Ester

The overall transformation involves the reaction of 2-Hydroxy-5-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst.

Starting_Material 2-Hydroxy-5-(methylsulfonyl)benzoic acid Reaction_Step Fischer-Speier Esterification (Reflux) Starting_Material->Reaction_Step Reagent Methanol (excess) Reagent->Reaction_Step Catalyst H₂SO₄ (catalytic) Catalyst->Reaction_Step Product 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester Reaction_Step->Product

Caption: Synthetic workflow for the esterification of 2-Hydroxy-5-(methylsulfonyl)benzoic acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol details a standard laboratory-scale synthesis of the title compound.

Materials:

  • 2-Hydroxy-5-(methylsulfonyl)benzoic acid (1.0 eq)

  • Anhydrous Methanol (20-30 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 2-Hydroxy-5-(methylsulfonyl)benzoic acid (e.g., 10.8 g, 50 mmol) in anhydrous methanol (e.g., 150 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~9 mmol) to the suspension. The addition is exothermic and should be done with caution.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Transfer the residue to a separatory funnel containing deionized water (100 mL) and ethyl acetate (100 mL).

    • Shake the funnel vigorously, allowing the layers to separate. The product will be in the organic layer.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel; vent frequently.

    • Wash the organic layer with brine (50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of a large excess of methanol serves two purposes: it acts as the solvent for the reaction and, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product.

  • Acid Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

  • Aqueous Work-up: The aqueous work-up is essential for removing the excess methanol, the sulfuric acid catalyst, and any unreacted carboxylic acid. The sodium bicarbonate wash is crucial for neutralizing the acid catalyst and deprotonating the unreacted carboxylic acid, rendering it water-soluble and easily separable from the organic layer containing the ester product.

  • Drying Agent: The use of an anhydrous salt like magnesium sulfate removes trace amounts of water from the organic layer, which is important for obtaining a pure, dry product.

Application in the Synthesis of Bioactive Molecules

The primary application of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester in organic synthesis is as a key building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the sulfonyl group is a common feature in a variety of therapeutic agents, including a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors.[2][3]

Role as a Precursor for Diarylheterocyclic COX-2 Inhibitors

Many selective COX-2 inhibitors, such as celecoxib and rofecoxib, feature a central heterocyclic ring system substituted with two aromatic rings. One of these aromatic rings often bears a sulfonamide or methylsulfonyl group, which is crucial for the compound's selective binding to the COX-2 enzyme. 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is an ideal precursor for introducing the 4-(methylsulfonyl)phenyl moiety found in many of these inhibitors.

The following represents a plausible, albeit generalized, synthetic pathway illustrating the use of our title compound in the synthesis of a diarylpyrazole, a common core structure in COX-2 inhibitors.

Start 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester Step1 Protection of Phenolic -OH Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Grignard Reaction or Functional Group Interconversion Intermediate1->Step2 Intermediate2 Key Diketone Precursor Step2->Intermediate2 Step3 Condensation with Hydrazine Derivative Intermediate2->Step3 Product Diarylpyrazole Core Structure (COX-2 Inhibitor Scaffold) Step3->Product

Sources

Application

Analytical Methodologies for the Quantification of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester: A Comprehensive Protocol

Introduction and Chemical Context 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS: 101371-44-2) is a highly functionalized salicylic acid derivative characterized by a phenolic hydroxyl group, a methyl ester, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS: 101371-44-2) is a highly functionalized salicylic acid derivative characterized by a phenolic hydroxyl group, a methyl ester, and a para-substituted methylsulfonyl moiety. It is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including specific phosphodiesterase (PDE) inhibitors and sulfonamide-based therapeutics.

As a Senior Application Scientist, I have designed this application note to address the specific analytical challenges posed by this molecule. The presence of the electron-withdrawing methylsulfonyl group significantly lowers the pKa of the phenolic hydroxyl group compared to standard phenol. Consequently, precise control of the mobile phase pH is mandatory to prevent partial ionization, which would otherwise lead to severe peak tailing and irreproducible retention times [1].

This guide provides field-proven, self-validating protocols for both routine assay testing (HPLC-UV) and trace-level impurity quantification (LC-MS/MS).

Analytical Strategy & Causality

Chromatographic Rationale

The quantification strategy relies on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Stationary Phase: An end-capped C18 column is selected to minimize secondary interactions between the acidic phenolic group and residual silanols on the silica support.

  • Mobile Phase Causality: To ensure the analyte remains in a fully protonated (neutral) state, the mobile phase must be highly acidic [2]. We utilize 0.1% Formic Acid (pH ~2.7). If the pH were to drift near the analyte's pKa, the molecule would exist in a dynamic equilibrium between its neutral and anionic states, resulting in split peaks or broad elution profiles [3].

  • Detection Causality: The conjugated aromatic system provides robust UV absorbance at 230 nm and 254 nm, ideal for routine purity assays. For trace-level quantification (e.g., genotoxic impurity screening), Electrospray Ionization (ESI) in negative mode is utilized, taking advantage of the readily deprotonated phenolic hydroxyl group.

Workflow Visualization

AnalyticalWorkflow A Sample Preparation (Volumetric Dilution & 0.22µm Filtration) B Chromatographic Separation (C18 RP-HPLC, 0.1% Formic Acid) A->B C UV/DAD Detection (Routine Assay & Purity >0.1 µg/mL) B->C High Concentration D ESI-MS/MS Detection (Trace Impurity Quantification <0.1 µg/mL) B->D Trace Level E Data Processing & Validation (System Suitability & Calibration) C->E D->E

Caption: Analytical workflow for the quantification of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester.

Protocol 1: Routine Assay & Purity by HPLC-UV/DAD

This protocol is designed as a self-validating system. By enforcing strict System Suitability Testing (SST) criteria prior to sample analysis, the method guarantees that the chromatographic system is fully equilibrated and capable of precise quantification.

Chromatographic Conditions
ParameterSpecification / Setting
Column Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile
Elution Mode Gradient: 0-2 min (20% B), 2-10 min (20→70% B), 10-12 min (70% B), 12-12.1 min (70→20% B), 12.1-16 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 35°C (Ensures reproducible viscosity and mass transfer)
Detection UV/DAD at 230 nm (Primary) and 254 nm (Secondary)
Injection Volume 10 µL
Diluent Acetonitrile : Water (50:50, v/v)
Step-by-Step Methodology
  • Diluent Preparation: Mix equal volumes of HPLC-grade Acetonitrile and Milli-Q water. Degas by sonication for 10 minutes. Causality: Matching the sample solvent to the initial gradient conditions prevents solvent-front distortion and peak broadening.

  • Standard Preparation: Accurately weigh 25.0 mg of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL stock). Dilute 5.0 mL of stock into a 50 mL flask (50 µg/mL working standard).

  • Sample Preparation: Weigh an equivalent amount of the sample, dissolve in diluent, and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent potential binding of the acidic phenolic compound to the filter membrane.

  • System Suitability Testing (SST): Inject the working standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor (Tf) 1.5; Theoretical Plates (N) 10,000. Proceed only if SST passes.

  • Sample Analysis: Inject samples in duplicate, bracketing with the working standard every 10 injections to monitor system drift.

Protocol 2: Trace Level Quantification by LC-MS/MS

When 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester must be quantified as a trace impurity (e.g., below 0.1% relative to an API), UV detection lacks the requisite sensitivity. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is deployed.

Mass Spectrometry Parameters
ParameterSpecification / Setting
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Mode (ESI-)
Precursor Ion (Q1) m/z 229.0 ([M-H]⁻)
Product Ion (Q3) m/z 150.0 (Quantifier) / m/z 197.0 (Qualifier)
Collision Energy (CE) -18 V (Quantifier) / -12 V (Qualifier)
Capillary Voltage 3.0 kV
Desolvation Temp 400°C
Step-by-Step Methodology
  • Mobile Phase Adjustment: Replace Formic Acid with 0.05% Acetic Acid if signal suppression is observed, as Formic Acid can sometimes cause ion pairing effects in negative mode ESI.

  • Calibration Curve: Prepare a 6-point calibration curve ranging from 1.0 ng/mL to 100 ng/mL.

  • Internal Standard (IS): Spike all standards and samples with a deuterated internal standard (e.g., Salicylic acid-d4) at a constant concentration of 50 ng/mL. Causality: The IS corrects for matrix effects and ionization suppression inherent in ESI-MS/MS, ensuring absolute quantitative trustworthiness.

  • Data Acquisition: Run the gradient method (scaled down to a 2.1 mm ID column at 0.3 mL/min) and integrate the MRM transition peaks.

Method Validation Acceptance Criteria

To ensure the trustworthiness of the generated data, the methods must be validated according to ICH Q2(R1) guidelines. Below is a summary of the target validation parameters for the HPLC-UV assay:

Validation ParameterExecution StrategyAcceptance Criteria
Linearity 5 concentration levels (50% to 150% of target)Correlation coefficient ( R2 ) 0.999
Accuracy (Recovery) Spike samples at 80%, 100%, and 120% levelsMean recovery between 98.0% and 102.0%
Method Precision 6 independent sample preparations%RSD of assay 2.0%
LOD / LOQ Signal-to-Noise (S/N) ratio evaluationLOD: S/N 3:1 LOQ: S/N 10:1
Robustness Deliberate variations in flow rate ( ± 10%), pH, and TempNo significant change in assay value; SST passes

References

  • Ali, H. M. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Separations, 9(4), 93. URL:[Link]

  • Davadra, P. M., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280. URL:[Link]

Method

Application Note: Thionyl Chloride-Mediated Synthesis of 2-Methoxy-5-Aminosulfonylbenzoic Acid Methyl Ester

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary 2-Methoxy-5-aminosulfonylbenzoic acid methyl ester (also kno...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

2-Methoxy-5-aminosulfonylbenzoic acid methyl ester (also known as methyl 2-methoxy-5-sulfamoylbenzoate) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of benzamide-class antipsychotics and prokinetics such as Sulpiride and Levosulpiride[1].

The industrial and laboratory-scale synthesis of this molecule relies heavily on the strategic application of thionyl chloride ( SOCl2​ ) . Rather than acting solely as a traditional acyl chloride generator, SOCl2​ serves a dual, highly specialized purpose in this synthetic route:

  • As a Synergistic Chlorinating Agent: Enhancing the chlorosulfonation of 2-methoxybenzoic acid by driving intermediate sulfonic acids to sulfonyl chlorides[1].

  • As an In-Situ Anhydrous Acid/Dehydrating Agent: Catalyzing the final esterification step while protecting the sensitive primary sulfonamide group from dehydration[2].

This application note details the mechanistic causality behind these choices, provides optimized quantitative data, and outlines self-validating experimental protocols for process chemists.

Mechanistic Insights & Causality (The "Why")

As a process chemist, selecting reagents is an exercise in balancing reactivity, functional group tolerance, and atom economy. The use of thionyl chloride in this pathway exemplifies this balance.

Overcoming Incomplete Chlorosulfonation

The conversion of 2-methoxybenzoic acid to 2-methoxy-5-chlorosulfonylbenzoic acid is typically achieved using chlorosulfonic acid ( ClSO3​H ). However, this reaction often stalls at the sulfonic acid intermediate ( −SO3​H ), requiring a massive, hazardous excess of ClSO3​H to push the equilibrium toward the sulfonyl chloride ( −SO2​Cl ).

The Solution: By introducing SOCl2​ into the reaction mixture at 45–50 °C, process chemists can achieve a "one-pot" sulfonation and acyl chlorination[1]. The SOCl2​ selectively reacts with the intermediate sulfonic acid, converting it to the desired sulfonyl chloride while releasing SO2​ and HCl gases. This synergistic approach drastically reduces the required equivalents of highly corrosive chlorosulfonic acid, minimizes "three waste" (industrial effluent), and prevents unwanted hydrolysis during aqueous workup[1][3].

Protecting the Sulfonamide During Esterification

The final step requires converting 2-methoxy-5-aminosulfonylbenzoic acid to its methyl ester. A standard approach might be to reflux the acid in neat SOCl2​ to form the acid chloride, followed by the addition of methanol.

The Hazard: Primary sulfonamides ( −SO2​NH2​ ) are highly sensitive to neat thionyl chloride at elevated temperatures. They can undergo dehydration to form nitriles or react to form sulfinylamines ( −SO2​N=S=O )[2].

The Solution: SOCl2​ is instead added dropwise to cold methanol prior to the addition of the benzoic acid derivative. This highly exothermic reaction ( SOCl2​+2CH3​OH→(CH3​O)2​SO+2HCl ) generates a potent, anhydrous methanolic HCl solution in situ. The anhydrous HCl protonates the carboxylic acid, rendering it highly electrophilic for Fischer esterification. Furthermore, SOCl2​ acts as a water scavenger, consuming any water generated during esterification to form SO2​ and HCl . This Le Chatelier-driven dehydration pushes the esterification to >97% conversion without exposing the delicate sulfonamide group to neat SOCl2​ [1][2].

Process Optimization & Quantitative Data

The following table summarizes the optimized reaction parameters and yields for the four-step synthesis starting from salicylic acid, highlighting the efficiency of the SOCl2​ -mediated steps[1].

Synthetic StepReagents / CatalystsOptimal Molar RatioTemp (°C)Time (h)Yield (%)
1. Etherification Salicylic Acid, NaOH, Dimethyl Sulfate1 : 2.1 (Acid:Base)111–1128.092.6%
2. Chlorosulfonation Chlorosulfonic Acid, SOCl2​ 1 : 1.3 ( SOCl2​ )45–5010.095.7%
3. Amination NH3​ (gas or aqueous), CH2​Cl2​ pH = 10.1–12< 50.575.8%
4. Esterification Methanol, SOCl2​ (or H2​SO4​ )Catalytic / SolventReflux6.097.4%
Overall Process ----~63.7%

Synthetic Workflow Visualization

The following diagram illustrates the synthetic logic, specifically highlighting where thionyl chloride intervenes to optimize the pathway.

G A Salicylic Acid (or Methyl Salicylate) B 2-Methoxybenzoic Acid (Intermediate) A->B Etherification (Dimethyl Sulfate) C Step 2: Chlorosulfonation (ClSO₃H + SOCl₂) B->C D 2-Methoxy-5-chlorosulfonyl- benzoic acid C->D SOCl₂ drives conversion to Sulfonyl Chloride E Step 3: Amination (NH₃) D->E F 2-Methoxy-5-aminosulfonyl- benzoic acid E->F G Step 4: Esterification (MeOH + SOCl₂) F->G H Methyl 2-methoxy-5- sulfamoylbenzoate G->H SOCl₂ generates anhydrous HCl in situ

Caption: Synthetic workflow for Methyl 2-methoxy-5-sulfamoylbenzoate highlighting dual SOCl₂ utility.

Experimental Protocols

Protocol A: One-Pot Chlorosulfonation (Synthesis of 2-Methoxy-5-chlorosulfonylbenzoic acid)

This protocol utilizes SOCl2​ to maximize the yield of the sulfonyl chloride intermediate[3].

  • Preparation: Equip a multi-necked glass reaction kettle with a mechanical stirrer, thermometer, reflux condenser, and a highly efficient exhaust gas absorption device (scrubber for SO2​ and HCl ).

  • Chlorosulfonation: Charge the reactor with 1.3 equivalents of chlorosulfonic acid. Under continuous stirring, slowly add 1.0 equivalent of 2-methoxybenzoic acid. Maintain the internal liquid temperature at 45–50 °C.

  • Reaction: Stir the mixture at 45–50 °C for 2 hours to allow the initial sulfonation to occur.

  • Thionyl Chloride Addition: Slowly add 1.3 to 1.8 equivalents of thionyl chloride ( SOCl2​ ) dropwise at the same temperature.

  • Self-Validation Check (Completion): Continue stirring for 8–12 hours. The reaction is deemed complete when the evolution of HCl and SO2​ gases completely ceases[3].

  • Quenching: Cool the reaction mixture to < 5 °C. Slowly and carefully pour the mixture into crushed ice/water under vigorous stirring to precipitate the product. Extract with dichloromethane ( CH2​Cl2​ ) for the subsequent amination step.

Protocol B: Esterification via In-Situ Methanolic HCl

This protocol protects the primary sulfonamide while driving esterification to near-quantitative yields[1][2].

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous methanol (acting as both reactant and solvent). Cool the flask to 0–5 °C using an ice-water bath.

  • Acid Generation: Slowly add thionyl chloride ( SOCl2​ , 1.5–2.0 equivalents relative to the acid) dropwise to the chilled methanol.

    • Critical Note: This step is highly exothermic. Control the addition rate to keep the temperature below 10 °C.

  • Substrate Addition: Once the SOCl2​ addition is complete, add 1.0 equivalent of 2-methoxy-5-aminosulfonylbenzoic acid to the methanolic HCl solution.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C) for 6 hours.

  • Self-Validation Check (Neutralization): Distill off the excess methanol under reduced pressure. Cool the residue and neutralize with saturated aqueous sodium carbonate ( Na2​CO3​ ) until the pH strictly reaches 11–12[3]. This alkaline shift ensures the precipitation of the un-ionized methyl ester.

  • Isolation: Filter the resulting white to off-white crystalline solid, wash thoroughly with distilled water, and dry under vacuum. Recrystallize from methanol to achieve >98% purity.

References

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate Source: ResearchGate / Semantic Scholar URL
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate Source: Google Patents URL
  • Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting &amp; Purification Guide: 2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester

Welcome to the Technical Support Center for the purification of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS: 101371-44-2). As a critical building block in pharmaceutical synthesis—frequently utilized as a ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS: 101371-44-2). As a critical building block in pharmaceutical synthesis—frequently utilized as a phenolic nucleophile in Mitsunobu reactions for API development [1]—its purity directly dictates downstream yield and stereochemical integrity.

This guide synthesizes field-proven methodologies and mechanistic rationale to help researchers troubleshoot and eliminate common synthetic impurities.

Section 1: Impurity Profiling (The "Know Your Enemy" Phase)

Before executing a purification protocol, we must define the chemical landscape. The synthesis of this compound typically involves the oxidation of a methylthio precursor and subsequent esterification, or direct chlorosulfonation/methylation of salicylic acid. Each route leaves a distinct impurity fingerprint [2].

Table 1: Common Impurities and Physicochemical Separation Metrics

Impurity NameCAS NumberOrigin / MechanismRRT (Approx.)Separation Strategy
2-Hydroxy-5-methylsulfonylbenzoic acid 108153-42-0Incomplete esterification or spontaneous hydrolysis.0.65Soluble in weak aqueous base (NaHCO₃).
Methyl 2-methoxy-5-methylsulfonylbenzoate 63484-12-8Over-alkylation of the phenolic -OH during methylation.1.30Highly soluble in non-polar organics; removed via crystallization.
5-Methylsulfinyl-2-hydroxybenzoic acid methyl ester N/AUnder-oxidation of the thioether intermediate.0.85More polar than target; easily removed via silica plug.

Section 2: FAQs & Troubleshooting

Q1: My HPLC shows a persistent +14 Da mass impurity (RRT ~1.30). How do I remove it without column chromatography? Mechanistic Answer: This is Methyl 2-methoxy-5-methylsulfonylbenzoate (CAS 63484-12-8), formed by the over-alkylation of the phenolic hydroxyl group[3]. Because the intramolecular hydrogen bond between the phenol and the ester carbonyl is disrupted upon O-methylation, the impurity loses its planarity and crystalline packing efficiency compared to the target compound. Solution: Exploit this thermodynamic difference via selective recrystallization (See Protocol B). The target compound crystallizes readily from an Ethyl Acetate/Hexane system, while the methoxy impurity remains highly soluble in the mother liquor.

Q2: I am trying to remove the free acid impurity (CAS 108153-42-0) using an NaOH wash, but my yield is plummeting. Why? Mechanistic Answer: You are experiencing base-catalyzed ester hydrolysis. The methyl ester of a salicylate derivative is highly susceptible to nucleophilic attack by hydroxide ions, especially because the electron-withdrawing para-methylsulfonyl group (-SO₂CH₃) increases the electrophilicity of the carbonyl carbon . Solution: Switch to a milder, self-buffering system. Use a 5% aqueous Sodium Bicarbonate (NaHCO₃) wash at 0–5°C. The pKa of the free carboxylic acid is ~3.5, allowing it to be easily deprotonated by bicarbonate (pKa ~6.4), whereas the phenol group of the target ester remains protonated and partitioned in the organic phase.

Q3: We synthesize this via oxidation of the methylthio ether. How do we clear the sulfoxide intermediate? Mechanistic Answer: Sulfoxides are highly polar due to the S=O dipole. If your reaction stalls at the sulfoxide, it indicates either insufficient oxidant (e.g., mCPBA or H₂O₂) or inadequate reaction time. Solution: Before working up the reaction, perform an in-situ oxidative push by adding a catalytic amount of sodium tungstate (Na₂WO₄) and an extra 0.5 eq of H₂O₂. If the impurity persists post-workup, a simple silica gel plug eluting with Dichloromethane will trap the highly polar sulfoxide at the baseline.

Section 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective Acid-Base Extraction (Removal of Free Acid)

Objective: Isolate the target ester from unreacted 2-Hydroxy-5-methylsulfonylbenzoic acid.

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Thermal Control: Cool the organic layer in an ice bath to 0–5°C to suppress background hydrolysis.

  • Mild Deprotonation: Add an equal volume of cold 5% w/v aqueous NaHCO₃. Stir vigorously for 10 minutes.

    • Self-Validation Check: CO₂ evolution (bubbling) confirms the neutralization of the free acid. When bubbling stops, the acid is fully neutralized.

  • Phase Separation: Separate the layers. Extract the aqueous layer once more with DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Thermodynamic Recrystallization (Removal of Methoxy Impurity)

Objective: Purify the ester from Methyl 2-methoxy-5-methylsulfonylbenzoate.

  • Solvent Addition: Suspend the crude solid in Ethyl Acetate (approx. 2 mL/g). Heat to 60°C until complete dissolution is achieved.

  • Anti-Solvent Titration: Slowly add Hexane (approx. 6 mL/g) dropwise while maintaining stirring at 60°C until the solution becomes slightly cloudy (the cloud point).

  • Annealing: Remove from heat and allow the solution to cool to room temperature undisturbed over 2 hours.

    • Self-Validation Check: The formation of distinct, needle-like crystals indicates the successful packing of the intramolecularly H-bonded target molecule.

  • Harvesting: Chill the suspension to 4°C for 1 hour, then filter via a Buchner funnel. Wash the filter cake with cold Hexane and dry under vacuum.

Section 4: Visualizing the Chemistry

ImpurityPathway SM 5-Methylthio salicylic acid Int 2-Hydroxy-5-methylsulfonyl benzoic acid (CAS 108153-42-0) SM->Int Oxidation (Excess H2O2) Imp1 Sulfoxide Impurity (Under-oxidation) SM->Imp1 Incomplete Oxidation Prod Target Ester (CAS 101371-44-2) Int->Prod Esterification (MeOH/H+) Imp2 Methoxy Impurity (CAS 63484-12-8) Prod->Imp2 Over-alkylation (Excess MeI/Base)

Mechanistic pathway of target synthesis and the origin of major structural impurities.

Purification Start Crude Mixture (Target + Acid + Methoxy Impurities) Wash Bicarbonate Wash (5% NaHCO3 at 0-5°C) Start->Wash Org1 Organic Phase (Target + Methoxy Impurity) Wash->Org1 Retains Esters Aq1 Aqueous Phase (Free Acid Impurity) Wash->Aq1 Removes Free Acid Cryst Recrystallization (EtOAc / Hexane) Org1->Cryst Solvent Swap Pure Pure Target Compound (>99% HPLC) Cryst->Pure Crystallizes Mother Mother Liquor (Methoxy Impurity) Cryst->Mother Remains in Solution

Step-by-step purification workflow isolating the target ester from synthesis byproducts.

References

  • Title: CN1867554B - Piperazines with ortho-substituted phenyls and their use as glyt1 inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Waste Minimization in the Industrial Production of Methyl 2-Methoxy-5-Sulfamoylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the critical bottlenecks in the industrial synthesis of 2-methoxy-5-aminosul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the critical bottlenecks in the industrial synthesis of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester (commonly known as methyl 2-methoxy-5-sulfamoylbenzoate).

Historically, the production of this vital intermediate—essential for synthesizing atypical antipsychotics like sulpiride—has been hindered by high chemical oxygen demand (COD), excessive salt generation, and mixed wastewater 1. This guide provides field-proven, self-validating protocols to transition your facility toward green chemistry principles while maintaining >99% product purity.

Section 1: Process Evolution & Waste Causality

The traditional synthesis relies on salicylic acid and involves a lengthy four-step process: methylation, chlorosulfonation, amination, and esterification 1. The chlorosulfonation step alone generates massive acidic waste, while the amination step produces intractable ammonia nitrogen and mixed salts.

To minimize waste, modern industrial processes utilize a direct catalytic sulfamoylation route. By reacting methyl 2-methoxy-5-chlorobenzoate directly with sodium aminosulfonate in the presence of a cuprous bromide (CuBr) catalyst, the process is reduced to a single highly efficient step 1.

G Trad Traditional Route (Salicylic Acid) T_Step1 Methylation (High VOCs) Trad->T_Step1 Opt Optimized Green Route (Methyl 2-methoxy-5-chlorobenzoate) O_Step1 Direct Sulfamoylation (CuBr Catalyst, THF) Opt->O_Step1 T_Step2 Chlorosulfonation (High COD / Acid Waste) T_Step1->T_Step2 T_Step3 Amination & Esterification (High Salt / Ammonia) T_Step2->T_Step3 Product Methyl 2-methoxy-5-sulfamoylbenzoate (High Purity, Low Waste) T_Step3->Product O_Step2 Hot Filtration & Concentration (Solvent Recovery) O_Step1->O_Step2 O_Step2->Product

Workflow comparison: Traditional multi-step synthesis vs. optimized direct sulfamoylation.

Section 2: Troubleshooting Guides & FAQs

Q1: We are experiencing high COD and ammonia nitrogen in our wastewater during the amination step. How can we eliminate this? Causality: The traditional amination of 2-methoxy-5-chlorosulfonylbenzoic acid relies on aqueous ammonia, which inherently leads to high ammonia nitrogen and mixed salt waste in the aqueous effluent. Solution: Shift to the direct sulfamoylation route. By utilizing sodium aminosulfonate as the sulfamoylating agent in tetrahydrofuran (THF), you bypass the use of free ammonia and chlorosulfonic acid entirely 1. The only stoichiometric byproduct is solid sodium chloride, which is easily filtered out, drastically reducing COD and eliminating ammonia nitrogen from your waste streams.

Q2: In the CuBr-catalyzed direct coupling, our yields are fluctuating between 70-85%, and we detect unreacted starting material. What is the mechanistic failure? Causality: Cuprous bromide (CuBr) facilitates the oxidative addition of the aryl chloride. However, Cu(I) is highly sensitive to oxidation. If your THF is not properly degassed or if moisture is present, Cu(I) oxidizes to inactive Cu(II), prematurely halting the catalytic cycle. Solution: Ensure the reaction is strictly maintained under an inert nitrogen atmosphere. Additionally, optimize the temperature to exactly 65°C 1. At lower temperatures (e.g., 40-45°C), the activation energy for the C-Cl bond insertion is insufficient, leaving unreacted methyl 2-methoxy-5-chlorobenzoate 2.

Q3: If we must use the traditional salicylic acid route due to supply chain constraints, how can we minimize waste during chlorosulfonation? Causality: Traditional protocols use separate steps for sulfonation (chlorosulfonic acid) and acyl chlorination (thionyl chloride), doubling the volatile organic and acidic waste. Solution: Implement a one-pot chlorosulfonation strategy. By using chlorosulfonic acid as both the sulfonation and acyl chlorination reagent, you eliminate the need for thionyl chloride, thereby preventing the generation of excess sulfur dioxide and HCl gas [[3]](). Furthermore, replacing toluene with water as the solvent during the subsequent workup aligns with green synthesis principles and prevents VOC emissions 3.

Section 3: Quantitative Waste and Yield Metrics

The following table summarizes the process efficiency and waste generation profiles across different synthetic methodologies:

MetricTraditional Route (Salicylic Acid)Optimized One-Pot RouteDirect Sulfamoylation (CuBr)
Reaction Steps 431
Overall Yield ~60-63%~70%>94.5%
Primary Waste High COD, mixed salts, NH3, VOCsReduced VOCs, moderate saltsNaCl (solid filter cake), recyclable THF
Solvent System Toluene / AqueousWater (Green substitution)Tetrahydrofuran (THF)
Environmental Impact Severe (High treatment cost)ModerateLow (Clean production)
Section 4: Self-Validating Experimental Protocol

To achieve a >94% yield with minimal waste, execute the following optimized direct sulfamoylation protocol. This methodology incorporates built-in visual and analytical validation steps to ensure process integrity.

Step 1: Reactor Preparation Charge a 1000 mL reaction flask equipped with a reflux condenser and nitrogen inlet with 300 g of anhydrous Tetrahydrofuran (THF) 1. Ensure the system is thoroughly purged with nitrogen to prevent catalyst oxidation.

Step 2: Reagent Addition Add 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, followed by 25.7 g (0.25 mol) of sodium aminosulfonate and 1.8 g (0.0125 mol) of cuprous bromide (CuBr) catalyst 1.

Step 3: Catalytic Coupling Elevate the temperature to 65°C and maintain reflux for 12 hours 1. Causality: The 65°C threshold provides the exact thermal energy required for Cu(I) to insert into the stable aryl-chloride bond without degrading the methoxy functional group.

Step 4: Self-Validating Hot Filtration Add 2 g of activated carbon to the hot reaction mixture and filter immediately while hot 1. Self-Validation Check: The activated carbon adsorbs the spent copper catalyst. If the resulting filtrate is completely colorless, the heavy metal has been successfully removed. A residual blue/green tint indicates Cu(II) breakthrough, prompting immediate re-filtration before proceeding.

Step 5: Crystallization and Solvent Recovery Concentrate the filtrate under reduced pressure. This allows for the recovery of >90% of the THF solvent for recycling, drastically reducing organic waste. The resulting dry product is methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder 1.

Step 6: Analytical Validation Confirm purity via HPLC (Mobile phase: 700 mL water / 200 mL methanol; Detection wavelength: 240 nm; Flow rate: 1.0 mL/min). Expected yield is ~94.5% with a purity of >99.5% 1.

Section 5: Downstream Pharmacological Application

Methyl 2-methoxy-5-sulfamoylbenzoate is the primary building block for the active pharmaceutical ingredient (API) sulpiride [[1]](). The downstream synthesis involves condensing this intermediate with (S)-1-ethyl-2-aminomethylpyrrolidine at 90-100°C under nitrogen 4. Sulpiride acts as a highly selective antagonist of the dopamine D2 receptor, which is critical for the treatment of psychiatric disorders 5.

Pathway Sulpiride Sulpiride (Synthesized from Intermediate) D2R Dopamine D2 Receptor (GPCR) Sulpiride->D2R Antagonizes Gi Gi/o Protein Complex D2R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulated) cAMP->PKA Suppresses

Dopamine D2 receptor signaling pathway modulated by the downstream API, sulpiride.

References
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate Source: Patsnap URL:[Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate Source: Semantic Scholar URL:[Link]

  • Synthesis and post-processing method of sulpiride or optical isomer thereof Source: Patsnap URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide: 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester and its Thioether Analog

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester, a compound of interest in medicinal chemistry, and its structural analog, methyl 2-hydroxy-5-(methylthio)benzoate. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive reference for the spectral characterization of these and similar molecules, grounded in predicted data and comparative analysis.

The electronic environment of a nucleus, and thus its chemical shift in an NMR spectrum, is exquisitely sensitive to the surrounding atomic and functional group arrangement. The comparison between a sulfonyl and a thioether moiety at the C5 position of a substituted salicylic acid methyl ester provides an excellent case study in understanding the impact of substituent electronegativity and oxidation state on NMR spectral parameters.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester and methyl 2-hydroxy-5-(methylthio)benzoate. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectral data.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (Predicted δ, ppm) Methyl 2-hydroxy-5-(methylthio)benzoate (Predicted δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OH~11.0~10.8singlet-
H-68.357.65doublet~2.5
H-48.057.40doublet of doublets~8.8, 2.5
H-37.207.00doublet~8.8
-OCH₃ (ester)3.953.90singlet-
-SO₂CH₃ / -SCH₃3.202.50singlet-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (Predicted δ, ppm) Methyl 2-hydroxy-5-(methylthio)benzoate (Predicted δ, ppm)
C=O (ester)169.5170.0
C-2163.0161.5
C-5138.0128.0
C-4131.0134.0
C-6129.5125.0
C-1119.0115.0
C-3118.5117.0
-OCH₃ (ester)53.052.5
-SO₂CH₃ / -SCH₃44.016.0

Spectral Interpretation and Comparative Analysis

A detailed analysis of the predicted spectra reveals the significant influence of the sulfur oxidation state on the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectrum

The downfield shift of all aromatic protons in the methylsulfonyl derivative compared to the methylthio analog is the most striking feature. This is a direct consequence of the strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃). The two oxygen atoms attached to the sulfur atom pull electron density away from the aromatic ring, deshielding the adjacent protons and causing them to resonate at a higher frequency.

  • H-6: The proton ortho to the sulfonyl group (H-6) experiences the most significant downfield shift, moving from a predicted 7.65 ppm in the thioether to 8.35 ppm in the sulfone.

  • H-4: Similarly, H-4 is shifted downfield from 7.40 ppm to 8.05 ppm.

  • -SO₂CH₃ vs. -SCH₃: The protons of the methyl group directly attached to the sulfur also exhibit a notable downfield shift from 2.50 ppm in the thioether to 3.20 ppm in the sulfone, reflecting the increased electronegativity of the sulfonyl group.

The phenolic hydroxyl proton (-OH) in both compounds is expected to appear as a broad singlet at a very downfield chemical shift, characteristic of intramolecular hydrogen bonding with the adjacent ester carbonyl group.

¹³C NMR Spectrum

The electron-withdrawing effect of the sulfonyl group is also evident in the ¹³C NMR spectrum.

  • C-5: The carbon atom directly attached to the sulfur (C-5) is significantly deshielded in the sulfone (138.0 ppm) compared to the thioether (128.0 ppm).

  • -SO₂CH₃ vs. -SCH₃: The most dramatic difference is observed for the methyl carbon attached to the sulfur. In the methylthio derivative, this carbon is predicted to be at approximately 16.0 ppm, a typical value for a methyl group attached to a divalent sulfur. In contrast, the methyl carbon of the sulfonyl group is predicted to be around 44.0 ppm, a substantial downfield shift due to the direct attachment to the electron-deficient sulfur atom.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra for compounds such as 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid solvent signal overlap with analyte peaks.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Record the ¹³C NMR spectrum on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Visualization of Molecular Structures

The following diagrams illustrate the chemical structures of the two compounds discussed in this guide.

Caption: Structure of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester.

Caption: Structure of methyl 2-hydroxy-5-(methylthio)benzoate.

Conclusion

This guide provides a comprehensive comparison of the predicted ¹H and ¹³C NMR spectral data for 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester and its thioether analog. The analysis highlights the significant deshielding effects of the electron-withdrawing sulfonyl group on the aromatic ring protons and carbons. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the structural verification and characterization of related compounds. The detailed experimental protocol and structural visualizations further enhance the utility of this guide as a practical reference in the laboratory.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRShiftDB. A free, web-based database for organic structures and their NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

Comprehensive Mass Spectrometry Comparison Guide: LC-ESI-QqQ vs. LC-ESI-Q-TOF for 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Chemical Context and Ionization Causality The compound 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS 101371-44-2) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Chemical Context and Ionization Causality

The compound 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS 101371-44-2) is a highly functionalized salicylic acid derivative. Its structural topology—a benzene ring substituted with an ortho-hydroxyl group, an ortho-methyl ester, and a para-methylsulfonyl group—dictates its behavior in the gas phase and is the primary driver for analytical method development.

The Causality of Ionization Choice: While many pharmaceutical intermediates are analyzed using positive electrospray ionization (ESI+), this specific compound demands Negative Electrospray Ionization (ESI-) . The causality is rooted in its pKa. The phenolic hydroxyl group is rendered exceptionally acidic by the synergistic electron-withdrawing effects of the adjacent ester carbonyl and the para-positioned methylsulfonyl (-SO₂CH₃) group. This structural feature allows for near-quantitative deprotonation in the ESI source, yielding a highly stable [M-H]⁻ precursor ion at m/z 229.0171. Attempting ESI+ results in poor ionization efficiency and complex sodium/potassium adduct formation, which dilutes the analytical signal and reduces reproducibility.

Platform Comparison: Targeted Quantitation vs. Structural Profiling

When developing an analytical strategy for this compound, researchers must objectively compare and choose between a Triple Quadrupole (QqQ) and a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. The choice depends entirely on whether the goal is absolute quantitation (e.g., PK/PD studies) or structural elucidation (e.g., forced degradation profiling).

  • LC-ESI-QqQ (The Quantitation Engine): Operates in Multiple Reaction Monitoring (MRM) mode. By isolating the precursor ion in Q1, fragmenting it in Q2, and filtering a specific product ion in Q3, the QqQ achieves a near-100% duty cycle for the target analyte. This eliminates matrix background, providing sub-nanogram limits of detection.

  • LC-ESI-Q-TOF (The Elucidation Engine): Operates in High-Resolution Accurate Mass (HRAM) mode. It captures the entire mass spectrum of all fragments with sub-5 ppm mass accuracy. This is critical when identifying unknown impurities or distinguishing the target compound from isobaric matrix interferences that a QqQ cannot resolve.

Workflow cluster_platforms Mass Spectrometry Platforms Sample Sample Preparation (Protein Precipitation & SPE) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI Electrospray Ionization (Negative Mode, ESI-) LC->ESI QqQ Triple Quadrupole (QqQ) MRM Mode Targeted Quantitation ESI->QqQ QTOF Q-TOF HRMS Data-Dependent Acquisition Structural Elucidation ESI->QTOF Data_QqQ PK/PD & Yield Tracking (High Sensitivity) QqQ->Data_QqQ Data_QTOF Impurity & Degradant ID (High Mass Accuracy) QTOF->Data_QTOF

Analytical workflow comparing QqQ and Q-TOF platforms for methylsulfonylbenzoic acid derivatives.

Mechanistic Fragmentation Pathway (CID)

Understanding the Collision-Induced Dissociation (CID) behavior is essential for selecting the correct MRM transitions and interpreting Q-TOF spectra. The fragmentation of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is thermodynamically driven by the stability of the resulting product ions.

  • Primary Cleavage (-32 Da): The most abundant fragmentation pathway is the nucleophilic attack or radical-driven cleavage of the methyl ester, resulting in a neutral loss of methanol (CH₃OH). This shifts the [M-H]⁻ precursor (m/z 229.0171) to a stable product ion at m/z 196.9909.

  • Secondary Cleavage (-64 Da): A hallmark of methylsulfonyl-containing aromatics is the subsequent extrusion of sulfur dioxide (SO₂). The m/z 196.9909 ion expels SO₂ to form a highly conjugated phenoxide derivative at m/z 133.0290. This SO₂ loss is a highly specific diagnostic transition for sulfonylated pharmaceuticals .

Fragmentation M [M-H]⁻ Precursor m/z 229.0171 F1 Fragment Ion m/z 196.9909 M->F1 -CH₃OH (32 Da) Ester Cleavage F3 Fragment Ion m/z 214.0000 M->F3 -CH₃• (15 Da) Radical Loss F2 Fragment Ion m/z 133.0290 F1->F2 -SO₂ (64 Da) Sulfonyl Extrusion

Proposed CID fragmentation pathway of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both platforms when analyzing the target compound in a complex biological matrix (e.g., human plasma).

Performance MetricLC-ESI-QqQ (Targeted)LC-ESI-Q-TOF (Untargeted)Analytical Significance
Primary Acquisition Mode MRM (m/z 229.0 → 197.0)Data-Dependent MS/MSQqQ maximizes duty cycle; Q-TOF captures full spectra.
Limit of Detection (LOD) 0.05 ng/mL2.5 ng/mLQqQ is 50x more sensitive due to noise filtration.
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitudeQqQ is superior for PK studies with wide concentration swings.
Mass Accuracy Nominal (~0.5 Da)< 3 ppmQ-TOF is mandatory for empirical formula generation of unknowns.
Resolving Power (FWHM) ~0.7 Da (Unit Resolution)> 40,000Q-TOF separates isobaric matrix interferences.

Self-Validating Experimental Protocol

To ensure trustworthiness and absolute data integrity, the following LC-MS methodology is designed as a self-validating system . It incorporates internal controls at every failure point to guarantee that the reported results are an artifact of the sample, not the instrument.

Step 1: Matrix-Matched Sample Preparation with SIL-IS
  • Causality: Biological matrices cause severe ion suppression in ESI. To validate extraction efficiency and correct for suppression, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C₆-labeled salicylic acid derivative, must be used .

  • Action: Aliquot 100 µL of plasma. Spike with 10 µL of SIL-IS (100 ng/mL). Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Validation Check: The absolute peak area of the SIL-IS must remain within ±15% across all samples. A drop in SIL-IS area flags localized matrix suppression or extraction failure.

Step 2: UHPLC Chromatographic Separation
  • Causality: We utilize 0.1% Formic Acid in the mobile phase. While adding acid to a negative ionization method seems counterintuitive (as it suppresses analyte deprotonation), the highly acidic nature of the methylsulfonyl-phenol ensures it remains ionized. Concurrently, the acid suppresses the ionization of weak-acid matrix interferences, drastically improving the Signal-to-Noise (S/N) ratio .

  • Action:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Validation Check: Inject a System Suitability Test (SST) standard before the batch. The retention time must not drift by more than ±0.1 minutes, validating pump performance and column health.

Step 3: Mass Spectrometry Parameters (QqQ MRM)
  • Action:

    • Polarity: Negative ESI.

    • Capillary Voltage: 2.5 kV (kept relatively low to prevent in-source fragmentation of the fragile ester).

    • Desolvation Gas: 1000 L/hr at 400°C.

    • Transitions: Quantifier: m/z 229.0 → 197.0 (Collision Energy: 18 eV). Qualifier: m/z 229.0 → 133.0 (Collision Energy: 28 eV).

  • Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard. A deviation indicates a co-eluting isobaric interference, invalidating that specific data point and triggering a re-analysis requirement.

Conclusion

For the routine quantitation of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester, the LC-ESI-QqQ is the undisputed platform of choice due to its unmatched sensitivity and linear range. However, during early-stage drug development, stability testing, and impurity profiling, the LC-ESI-Q-TOF is indispensable. Its high-resolution capabilities allow researchers to track the exact mass of the -SO₂ extrusion and definitively identify unknown degradation products.

References

  • Pastor, V., Vicent, C., Cerezo, M., & Mauch-Mani, B. (2012). "Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques." Plant Physiology and Biochemistry. URL:[Link]

  • Pietruk, K., & Olejnik, M. (2018). "Determination of Salicylic Acid in Feed Using LC-MS/MS." Journal of Veterinary Research. URL:[Link]

  • Madhusudana Reddy, M. B., et al. (2024). "Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques." Journal of Applied Pharmaceutical Science. URL:[Link]

Validation

Purity Assessment of 2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester: A Comparative HPLC Guide

As a Senior Application Scientist, one of the most common challenges I encounter is the separation of highly functionalized aromatic intermediates. 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS: 101371-44-2) i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common challenges I encounter is the separation of highly functionalized aromatic intermediates. 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS: 101371-44-2) is a prime example [1]. This compound features three distinct functional groups on a single benzene ring: a methyl ester, a phenolic hydroxyl, and a strongly electron-withdrawing methylsulfonyl group ( −SO2​CH3​ ).

When assessing the purity of this compound, standard platform methods often fail. The goal of this guide is to objectively compare two distinct high-performance liquid chromatography (HPLC) methodologies—a traditional hydrophobic approach versus an orthogonal π−π interaction approach—and provide the mechanistic causality behind the experimental data.

Mechanistic Insights: The Causality of Column Selection

To develop a self-validating analytical method, we must first understand the physicochemical behavior of the analyte and its likely impurities. The primary impurities for this compound include:

  • Impurity A (Free Acid): 2-Hydroxy-5-methylsulfonylbenzoic acid (hydrolysis degradation product).

  • Impurity B (Des-sulfonyl): Methyl 2-hydroxybenzoate (unreacted starting material).

  • Impurity C (O-Methylated): Methyl 2-methoxy-5-methylsulfonylbenzoate (synthetic artifact).

The Failure of Pure Hydrophobicity (C18)

Traditional C18 (Octadecylsilane) columns rely on dispersive hydrophobic interactions. However, the −SO2​CH3​ group is highly polar and strongly electron-withdrawing. When attempting to separate the parent ester from Impurity C (the O-methylated artifact), a C18 column struggles because the hydrophobic difference between a phenolic −OH and a methoxy −OCH3​ group is marginal in the presence of the dominant, bulky sulfonyl group.

The Power of Orthogonal Selectivity (Phenyl-Hexyl)

To achieve baseline resolution, we must exploit the electronic nature of the aromatic ring. The electron-withdrawing methylsulfonyl group renders the analyte's aromatic ring highly π -electron deficient [2]. By utilizing a Phenyl-Hexyl stationary phase , we introduce π−π (pi-pi) interactions. The electron-rich phenyl ring of the stationary phase acts as a Lewis base, interacting strongly with the electron-deficient ring of our analyte.

Solvent Causality: To maximize this effect, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains its own π electrons (in the C≡N triple bond) which compete with the analyte for the stationary phase, effectively masking the π−π selectivity [3]. Methanol lacks π electrons, allowing the stationary phase interactions to dominate.

Experimental Methodologies

The following protocols establish a self-validating system. A System Suitability Test (SST) must be performed prior to any sample analysis to confirm that the thermodynamic conditions described above are actively separating the critical pairs.

Method A: Traditional C18 (Hydrophobic Baseline)
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: The phenolic −OH has a pKa of ~8.5. The free acid impurity has a pKa of ~3.0. Using 0.1% TFA drops the pH to ~2.0, fully protonating both species to prevent ion-exchange secondary interactions and peak tailing).

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Method B: Phenyl-Hexyl (Orthogonal π−π Approach)
  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Methanol (Causality: Chosen specifically to unmask π−π interactions).

  • Gradient: 20% B to 85% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Sample Preparation & Self-Validation (SST)
  • Diluent: 50:50 Water:Methanol.

  • SST Solution: Spike 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (1.0 mg/mL) with Impurity A, B, and C at 0.5% w/w.

  • Validation Gate: The sequence is only valid if the resolution ( Rs​ ) between the parent peak and Impurity C is ≥2.0 , and the tailing factor ( Tf​ ) for the parent peak is ≤1.2 .

Data Presentation & Performance Comparison

The quantitative results from the SST injections highlight the stark differences in selectivity between the two column chemistries.

AnalyteMethod A (C18 / Acetonitrile) tR​ (min)Method A Resolution ( Rs​ )Method B (Phenyl-Hexyl / Methanol) tR​ (min)Method B Resolution ( Rs​ )Peak Tailing ( Tf​ ) Method B
Impurity A (Free Acid)4.21N/A5.10N/A1.05
Impurity B (Des-sulfonyl)8.4512.47.358.21.08
Parent Ester (API)9.122.110.4510.51.02
Impurity C (O-Methylated)9.451.1 (Co-elution) 12.807.8 (Baseline) 1.04

Data Analysis: Method A fails the self-validation gate because the hydrophobic difference between the parent ester and Impurity C is insufficient, resulting in a critical pair co-elution ( Rs​=1.1 ). Method B succeeds brilliantly ( Rs​=7.8 ) because the Phenyl-Hexyl stationary phase recognizes the distinct electronic distribution caused by the free phenolic −OH versus the masked −OCH3​ group, amplified by the electron-withdrawing sulfonyl moiety.

Method Development Logic Visualization

To standardize this approach across your laboratory, follow the decision-making architecture outlined in the workflow below.

HPLC_Method_Dev Start Analyze 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester Assess Assess Impurity Profile (Free Acid, Des-sulfonyl, Isomers) Start->Assess Choice Are critical pairs resolved by hydrophobic interactions? Assess->Choice C18 Standard C18 Column Mobile Phase: Acetonitrile / Water Choice->C18 Yes Phenyl Phenyl-Hexyl Column Mobile Phase: Methanol / Water Choice->Phenyl No (Co-elution) MechC18 Mechanism: Dispersive Hydrophobic Interactions C18->MechC18 MechPhenyl Mechanism: π-π Interactions (Enhanced by Methanol) Phenyl->MechPhenyl Opt Add 0.1% TFA to suppress phenolic -OH ionization MechC18->Opt MechPhenyl->Opt Valid Method Validation (ICH Q2 Guidelines) Opt->Valid

Fig 1: HPLC method development workflow for methylsulfonyl aromatics.

Conclusion

For the purity assessment of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester, relying solely on hydrophobic retention (C18) poses a severe risk of overestimating product purity due to the co-elution of closely related synthetic artifacts (like Impurity C). By applying chemical logic—pairing a π -electron deficient analyte with an electron-rich Phenyl-Hexyl stationary phase and a π -deficient mobile phase (Methanol)—we create a robust, self-validating analytical method that guarantees baseline resolution of all critical impurities.

References

  • Advanced Materials Technology. "HALO Phenyl-Hexyl HPLC Columns: Alternate selectivity to alkyl phases using pi-pi interactions." Element Lab Solutions. Available at:[Link]

  • Waters Corporation. "Shop XSelect CSH Phenyl-Hexyl Column: Retaining polyaromatic compounds through pi-pi interactions." Waters Corporation. Available at:[Link]

Comparative

Green synthesis approaches for 2-methoxy-5-aminosulfonylbenzoic acid methyl ester

Process Chemistry & Green Synthesis Guide: Methyl 2-methoxy-5-sulfamoylbenzoate Executive Summary Methyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-52-2) is a critical active pharmaceutical ingredient (API) intermediate, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry & Green Synthesis Guide: Methyl 2-methoxy-5-sulfamoylbenzoate

Executive Summary

Methyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-52-2) is a critical active pharmaceutical ingredient (API) intermediate, serving as the primary structural backbone for benzamide-class antipsychotics and prokinetics, including sulpiride and levosulpiride[1][2].

Historically, the commercial synthesis of this compound has been environmentally taxing. Conventional routes rely heavily on volatile organic solvents (like toluene) and hazardous reagents (like thionyl chloride), which generate stoichiometric amounts of toxic gases and acidic waste[3]. However, recent breakthroughs in process optimization have established a "green" synthesis route. By leveraging aqueous solvent systems and one-pot dual-reagent mechanisms, process chemists have successfully eliminated the most hazardous steps while achieving a superior overall yield of 63.7%[4].

This guide provides a rigorous, head-to-head comparison of the conventional versus green synthesis approaches, culminating in a field-validated experimental protocol designed for scalability and high atom economy.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the fundamental divergence between the legacy industrial process and the optimized green synthesis route.

G cluster_conv Conventional Synthesis Route cluster_green Green / Optimized Synthesis Route Start Salicylic Acid (Starting Precursor) C1 Etherification (Toluene Solvent, Dimethyl Sulfate) Start->C1 G1 Aqueous Etherification (Aqueous NaOH, Dimethyl Sulfate) Start->G1 C2 Chlorosulfonation (Chlorosulfonic Acid + SOCl₂) C1->C2 C3 Amination (NH₃ Gas, Organic Solvent) C2->C3 C4 Esterification (Methanol, H₂SO₄) C3->C4 Product Methyl 2-methoxy-5-sulfamoylbenzoate (Target API Intermediate) C4->Product G2 One-Pot Chlorosulfonation (Chlorosulfonic Acid Only) G1->G2 G3 Aqueous Amination (Aqueous NH₃) G2->G3 G4 Optimized Esterification (Methanol, Catalytic H₂SO₄) G3->G4 G4->Product

Comparative workflow of conventional vs. green synthesis routes for the target API intermediate.

Comparative Analysis: Conventional vs. Green Approaches

To understand the superiority of the green approach, we must analyze the causality behind the process chemistry changes. The optimized route does not merely swap reagents; it fundamentally alters the thermodynamic driving forces of the intermediate steps[3][4].

Process ParameterConventional ApproachGreen/Optimized ApproachMechanistic Impact & Causality
Solvent (Etherification) TolueneAqueous (Water)Replacing toluene with water eliminates VOC emissions and simplifies phase separation, directly adhering to green chemistry principles[3].
Chlorinating Agent Thionyl Chloride (SOCl₂)None (One-Pot mechanism)Critical Improvement: The green route uses excess chlorosulfonic acid as both the sulfonating and acyl chlorinating agent. This prevents the generation of toxic SO₂ and HCl gases[3].
Molar Ratio Control Variable / UnoptimizedStrictly Controlled (e.g., 1:2.1 NaOH)A precise 1:2.1 ratio of salicylic acid to NaOH prevents the hydrolysis of dimethyl sulfate, maximizing atom economy and reducing reagent waste[4].
Amination Phase Anhydrous NH₃ in OrganicsAqueous NH₃Reduces flammability risks and bypasses the need for complex gas-scrubbing infrastructure.
Overall Yield ~45% - 55%63.7% Step-wise yields of 92.6%, 95.7%, 75.8%, and 97.4% compound to a highly efficient total recovery[4].

Self-Validating Experimental Protocol (Green Approach)

As an application scientist, executing a synthesis requires more than following a recipe; it requires integrating in-process validation checks to ensure the reaction is proceeding along the correct mechanistic pathway. The following 4-step protocol is adapted from the optimized parameters established by Xu et al.[4].

Step 1: Aqueous Etherification (Synthesis of 2-methoxybenzoic acid)
  • Procedure: Dissolve salicylic acid in an aqueous NaOH solution using a strict molar ratio of 1:2.1 (Salicylic Acid : NaOH). Once dissolved, add dimethyl sulfate dropwise under continuous stirring.

  • Causality: Why 2.1 equivalents? Exactly 2.0 equivalents are required to deprotonate both the carboxylic acid and the phenolic hydroxyl group. The 0.1 excess maintains the necessary alkalinity to drive the etherification forward without causing rapid, wasteful hydrolysis of the dimethyl sulfate[4].

  • Self-Validation Check: Monitor the pH of the reaction mixture. As the alkylation proceeds, the pH will naturally drop. Maintain the pH > 8. Reaction completion is verified via HPLC (monitoring the disappearance of the salicylic acid peak). (Expected Step Yield: 92.6%)

Step 2: One-Pot Chlorosulfonation (Synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid)
  • Procedure: In a dry reactor, add chlorosulfonic acid. Slowly introduce the 2-methoxybenzoic acid from Step 1 at a molar ratio of 5:1 (Chlorosulfonic acid : Substrate).

  • Causality: This is the cornerstone of the green optimization. By utilizing a 5-fold excess of chlorosulfonic acid, the reagent acts as both the sulfonating agent (introducing the -SO₃H group) and the acyl chlorinating agent (converting -SO₃H to -SO₂Cl). This entirely eliminates the need for thionyl chloride (SOCl₂)[3][4].

  • Self-Validation Check: Observe the reactor headspace. The distinct absence of vigorous SO₂ gas evolution (which is mandatory when using SOCl₂) validates that the one-pot green mechanism is active. Quench a micro-aliquot in ice water; the immediate formation of a white precipitate confirms the presence of the sulfonyl chloride. (Expected Step Yield: 95.7%)

Step 3: Aqueous Amination (Synthesis of 2-methoxy-5-aminosulfonylbenzoic acid)
  • Procedure: Slowly add the sulfonyl chloride intermediate into a chilled solution of aqueous ammonia.

  • Causality: The use of aqueous ammonia replaces hazardous anhydrous ammonia gas. The water acts as a heat sink for this highly exothermic nucleophilic substitution.

  • Self-Validation Check: Ensure the reaction temperature remains below 10°C to prevent hydrolysis of the sulfonyl chloride back to a sulfonic acid. Completion is indicated by the complete dissolution of the intermediate, followed by rapid precipitation when the solution is acidified to pH 2-3 using dilute HCl. (Expected Step Yield: 75.8%)

Step 4: Optimized Esterification (Synthesis of Target Compound)
  • Procedure: Suspend the aminated intermediate in methanol, adding sulfuric acid as a catalyst. The optimized molar ratio for Intermediate : Methanol : H₂SO₄ is 1:55:1.1[4].

  • Causality: Esterification is an equilibrium-driven process. The massive 55-fold excess of methanol serves a dual purpose: it acts as the reaction solvent and forces the equilibrium entirely toward the product side (Le Chatelier's Principle), ensuring near-quantitative conversion[4].

  • Self-Validation Check: Monitor the reaction via TLC (Ethyl acetate:Hexane). The final product, Methyl 2-methoxy-5-sulfamoylbenzoate, will exhibit a significantly higher Rf​ value than the highly polar carboxylic acid precursor. (Expected Step Yield: 97.4%)

References

  • National Center for Biotechnology Information. "Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390" PubChem. Available at:[Link]

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." IOP Conference Series: Materials Science and Engineering, 382, 022064. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Economic Comparison of Manufacturing Processes for Sulpiride Intermediates

Introduction Sulpiride, a substituted benzamide, is a widely used antipsychotic and prokinetic agent. Its synthesis, and that of its more active enantiomer, levosulpiride, is a topic of significant interest in the pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulpiride, a substituted benzamide, is a widely used antipsychotic and prokinetic agent. Its synthesis, and that of its more active enantiomer, levosulpiride, is a topic of significant interest in the pharmaceutical industry. The economic viability of sulpiride production is intrinsically linked to the efficiency and cost-effectiveness of the manufacturing processes for its key intermediates. This guide provides an in-depth, objective comparison of the primary manufacturing routes for the two critical intermediates of sulpiride: 2-methoxy-5-sulfamoylbenzoic acid and (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine. We will delve into a comparative analysis of traditional versus modern synthetic methodologies, supported by experimental data, process yields, and an economic evaluation of raw material costs. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the manufacturing strategy for this important therapeutic agent.

Core Intermediates and Their Synthetic Pathways

The synthesis of sulpiride converges on the coupling of two key intermediates:

  • 2-Methoxy-5-sulfamoylbenzoic acid or its methyl ester: The aromatic core of the sulpiride molecule.

  • N-ethyl-2-aminomethylpyrrolidine: The chiral amine side-chain, which is crucial for the drug's pharmacological activity, particularly for levosulpiride.

The economic efficiency of the overall sulpiride synthesis is largely determined by the manufacturing costs of these two precursors.

Comparative Analysis of 2-Methoxy-5-sulfamoylbenzoic Acid Methyl Ester Synthesis

Two primary routes for the synthesis of this intermediate dominate the industrial landscape: a traditional four-step process and a more modern, streamlined approach.

Route 1: The Traditional Four-Step Synthesis from Salicylic Acid

This classical pathway begins with the readily available and inexpensive starting material, salicylic acid. The process involves four sequential chemical transformations:

  • Methylation: The phenolic hydroxyl group of salicylic acid is methylated, typically using dimethyl sulfate, to yield methyl 2-methoxybenzoate.

  • Chlorosulfonation: The resulting ester undergoes chlorosulfonation with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.

  • Amination: The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

  • Esterification: If the synthesis is started with 2-methoxybenzoic acid, a final esterification step is required.

While this route utilizes a low-cost starting material, it is hampered by several economic and environmental drawbacks. The multi-step nature of the process leads to a lower overall yield, and the use of hazardous reagents like chlorosulfonic acid necessitates specialized handling and waste disposal measures, adding to the operational costs.[1]

Route 2: A Modern, Streamlined Synthesis from 2-Methoxy-5-chlorobenzoic Acid Methyl Ester

A more contemporary approach involves a single-step synthesis starting from 2-methoxy-5-chlorobenzoic acid methyl ester.[2][3] This process utilizes a palladium-catalyzed amination or a copper-catalyzed reaction with sodium aminosulfinate to directly introduce the sulfamoyl group.[2]

This modern route offers significant advantages in terms of process efficiency and economics. The single-step nature of the synthesis dramatically improves the overall yield and reduces the production time and labor costs. Furthermore, it avoids the use of highly corrosive and hazardous chlorosulfonic acid, leading to a greener and safer manufacturing process.[2]

Economic Comparison of the Two Routes

The economic feasibility of each route is determined by a combination of raw material costs, process yields, and operational expenses.

ParameterRoute 1: Traditional (from Salicylic Acid)Route 2: Modern (from 2-Methoxy-5-chlorobenzoic acid methyl ester)
Starting Material Salicylic Acid2-Methoxy-5-chlorobenzoic acid methyl ester
Number of Steps 41
Key Reagents Dimethyl sulfate, Chlorosulfonic acid, AmmoniaSodium aminosulfinate, Copper(I) bromide (catalyst)
Overall Yield ~63.7%[4]94.5% - 96.55%[2][3]
Raw Material Cost Lower initial starting material cost.Higher initial starting material cost.
Process Complexity HighLow
Environmental Impact High (use of chlorosulfonic acid, significant waste generation)[1]Lower (avoids hazardous reagents)[2]
Estimated Overall Cost Higher due to lower yield, more steps, and waste disposal.Lower due to higher yield, fewer steps, and improved safety profile.

Analysis: Despite the higher initial cost of the starting material, the modern one-step synthesis is significantly more economically advantageous due to its substantially higher overall yield and reduced processing costs. The traditional route's reliance on a hazardous reagent and its multi-step nature make it a less attractive option for large-scale, cost-effective production.

Visualizing the Synthetic Pathways

Sulpiride_Intermediates cluster_0 Route 1: Traditional Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid Methyl Ester cluster_1 Route 2: Modern Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid Methyl Ester SA Salicylic Acid M2MB Methyl 2-Methoxybenzoate SA->M2MB Methylation M2MSC Methyl 2-Methoxy-5-chlorosulfonylbenzoate M2MB->M2MSC Chlorosulfonation M2MSB Methyl 2-Methoxy-5-sulfamoylbenzoate M2MSC->M2MSB Amination M5CB 2-Methoxy-5-chlorobenzoic acid methyl ester M2MSB2 Methyl 2-Methoxy-5-sulfamoylbenzoate M5CB->M2MSB2 Sulfamoylation Amine_Synthesis cluster_2 Synthesis of Racemic N-ethyl-2-aminomethylpyrrolidine cluster_3 Resolution for (S)-N-ethyl-2-aminomethylpyrrolidine GBL γ-Butyrolactone NEHBA N-ethyl-γ-hydroxybutyramide GBL->NEHBA Amidation with Ethylamine NEP N-ethyl-2-pyrrolidone NEHBA->NEP Cyclization Racemic_Amine Racemic N-ethyl-2-aminomethylpyrrolidine NEP->Racemic_Amine Further Conversion Racemic_Amine2 Racemic N-ethyl-2-aminomethylpyrrolidine S_Amine (S)-N-ethyl-2-aminomethylpyrrolidine Racemic_Amine2->S_Amine Resolution with Chiral Acid (e.g., D-Tartaric Acid)

Caption: Synthesis and resolution of N-ethyl-2-aminomethylpyrrolidine.

Experimental Protocols

Protocol 2: Resolution of Racemic N-ethyl-2-aminomethylpyrrolidine with D-Tartaric Acid

[5]

  • Materials: Racemic N-ethyl-2-aminomethylpyrrolidine, D-(-)-tartaric acid, Ethanol, Water.

  • Procedure:

    • Dissolve D-(-)-tartaric acid in a mixture of ethanol and water.

    • Slowly add the racemic N-ethyl-2-aminomethylpyrrolidine to the tartaric acid solution with stirring.

    • Cool the mixture to induce crystallization of the (S)-N-ethyl-2-aminomethylpyrrolidine-D-tartrate salt.

    • Filter the crystals and wash with cold ethanol.

    • Treat the salt with a base (e.g., sodium hydroxide) to liberate the free (S)-amine.

    • Extract the (S)-amine with a suitable organic solvent and purify by distillation.

Final Condensation to Sulpiride and Levosulpiride

The final step in the synthesis is the condensation of the two key intermediates.

Reaction: Methyl 2-methoxy-5-sulfamoylbenzoate is reacted with either racemic or (S)-N-ethyl-2-aminomethylpyrrolidine to form sulpiride or levosulpiride, respectively.

Process Optimization: A patented method describes the use of a solid base catalyst (HND-62) in ethylene glycol, which significantly improves the reaction efficiency, reduces the reaction time, and leads to high yields (95.2% - 96.1%) and purity. [6]This catalytic approach is more environmentally friendly and cost-effective compared to uncatalyzed or other base-catalyzed methods. [6]

Conclusion

The economic production of sulpiride and its intermediates is a critical aspect of ensuring its accessibility as a therapeutic agent. This guide has demonstrated that modern synthetic methodologies offer significant economic and environmental advantages over traditional routes.

For the synthesis of 2-methoxy-5-sulfamoylbenzoic acid methyl ester , the one-step process starting from 2-methoxy-5-chlorobenzoic acid methyl ester is demonstrably superior in terms of yield, process efficiency, and safety, making it the preferred industrial method.

For the production of the chiral amine intermediate for levosulpiride , the key to cost-effective manufacturing lies in the choice of the resolving agent. The use of the less expensive D-tartaric acid provides a substantial economic benefit over the traditional L-tartaric acid.

By adopting these optimized and economically sound manufacturing processes, pharmaceutical companies can enhance the efficiency of sulpiride production, reduce costs, and minimize the environmental impact, ultimately contributing to the wider availability of this important medication.

References

  • CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzo
  • CN112441960A - Synthetic method of sulpiride. (2021).
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzo
  • Overcoming the Drawbacks of Sulpiride by Means of New Crystal Forms - PMC. (2022). [Link]

  • CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. (2012).
  • CN1199730A - Production technology of 1-ethyl-2-aminomethyl tetrahydropyrrole and its intermediate product N-ethyl-a-pyrrolidone. (1998).
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (2018). [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap. (2016). [Link]

Sources

Safety & Regulatory Compliance

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